(3-(Pyrazin-2-ylamino)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

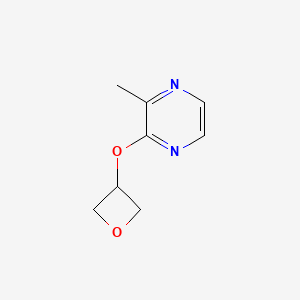

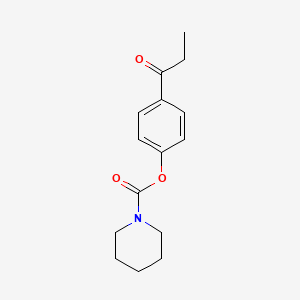

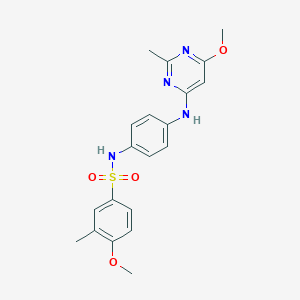

The compound contains an azetidine ring, which is a four-membered cyclic amine, linked to a pyrazine, a six-membered ring containing two nitrogen atoms. It also contains a phenyl ring attached to a thiophene ring via a methanone group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using various methods. For instance, compounds with pyrazine and thiophene groups have been synthesized via Suzuki cross-coupling reactions .Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings. The electronic properties of the molecule can be influenced by the pyrazine, thiophene, and phenyl groups .Applications De Recherche Scientifique

Novel Transformations in Thiophene Derivatives

Research has explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. These transformations have led to the discovery of new heterocyclic compounds, showcasing the compound's relevance in synthesizing novel organic molecules with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Anticoronavirus and Antitumoral Activity

A series of derivatives exhibiting promising in vitro anticoronavirus and antitumoral activity has been synthesized, highlighting the compound's potential in contributing to the development of new therapeutic agents (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Enzyme Inhibitory Activities

Compounds with thiophene-based structures have been evaluated for their enzyme inhibitory activities against key enzymes like acetylcholinesterase and butyrylcholinesterase. This research underscores the compound's utility in designing enzyme inhibitors, which could have implications for treating diseases like Alzheimer's (Cetin, Türkan, Bursal, & Murahari, 2021).

Antibacterial and Antifungal Screening

Synthesis and screening of novel thiazolyl pyrazole and benzoxazole derivatives have been conducted, with these compounds showing significant antibacterial activities. Such research illustrates the compound's potential in contributing to the development of new antimicrobial agents (Landage, Thube, & Karale, 2019).

Antimicrobial Activity of Azetidinones

Research on azetidinone derivatives containing pyrazoline highlights the antimicrobial potential of these compounds. This demonstrates the broader applicability of such structures in creating substances that could be used in fighting infectious diseases (Shailesh, Pankaj, & Patel, 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-18(14-5-3-13(4-6-14)16-2-1-9-24-16)22-11-15(12-22)21-17-10-19-7-8-20-17/h1-10,15H,11-12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCKMAXJRXAGEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)